molecular formula C15H17NO3 B5739059 ethyl (2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetate

ethyl (2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetate

Cat. No. B5739059
M. Wt: 259.30 g/mol
InChI Key: MJEYESJLVCXAGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetate is a chemical compound that has been of interest to researchers in the field of medicinal chemistry. The compound has been synthesized and studied for its potential applications in the treatment of various diseases.

Mechanism of Action

The mechanism of action of ethyl (2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetate involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of cancer and neurodegenerative diseases. For example, the compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins and play a role in tumor invasion and metastasis.
Biochemical and Physiological Effects:
Ethyl (2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetate has been found to have various biochemical and physiological effects. In cancer cells, the compound has been shown to induce apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. In addition, it has been found to inhibit cell proliferation by regulating the cell cycle and inducing cell cycle arrest. In the brain, the compound has been shown to reduce oxidative stress and inflammation by increasing the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl (2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetate in lab experiments is that it has been shown to exhibit potent anticancer and neuroprotective activity. In addition, the compound is relatively easy to synthesize and purify. However, one limitation of using this compound is that its mechanism of action is not fully understood, and further research is needed to determine its efficacy and safety in vivo.

Future Directions

There are several future directions for research on ethyl (2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetate. One area of interest is the development of more potent and selective analogs of this compound for use in cancer and neurodegenerative disease therapy. Another area of interest is the investigation of the compound's potential as a diagnostic tool for cancer and neurodegenerative diseases. Finally, further research is needed to determine the safety and efficacy of this compound in animal models and clinical trials.

Synthesis Methods

The synthesis of ethyl (2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetate can be achieved through a multistep process. One such method involves the reaction of 2,4-pentanedione with 2-aminoacetophenone, followed by the addition of ethyl acetate and acetic acid. The resulting compound is then purified through recrystallization.

Scientific Research Applications

Ethyl (2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetate has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to exhibit anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. In addition, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

ethyl 2-(2,8-dimethyl-4-oxoquinolin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-4-19-14(18)9-16-11(3)8-13(17)12-7-5-6-10(2)15(12)16/h5-8H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJEYESJLVCXAGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CC(=O)C2=CC=CC(=C21)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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